molecular formula C9H14N2O2 B1488109 Methyl 1-t-butyl-pyrazole-4-carboxylate CAS No. 861135-88-8

Methyl 1-t-butyl-pyrazole-4-carboxylate

Cat. No. B1488109
M. Wt: 182.22 g/mol
InChI Key: YEOYQRAVBNYTFP-UHFFFAOYSA-N
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Patent
US07846956B2

Procedure details

In a nitrogen atmosphere, 1.25 g of lithium aluminum hydride was suspended in 100 ml of tetrahydrofuran, and a solution of 5.01 g of methyl 1-t-butyl-1H-pyrazole-4-carboxylate in 50 ml of tetrahydrofuran was added dropwise at 0° C. over 30 minutes. Thereafter, the mixture was stirred at room temperature for 7 hours. The reaction mixture was cooled to 0° C. and 10 ml of a 1 mol/L aqueous potassium hydroxide solution was then added dropwise. Produced precipitates were filtered and washed with tetrahydrofuran. The filtrate was concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 4.02 g of (1-t-butyl-1H-pyrazol-4-yl)methanol.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([N:11]1[CH:15]=[C:14]([C:16](OC)=[O:17])[CH:13]=[N:12]1)([CH3:10])([CH3:9])[CH3:8].[OH-].[K+]>O1CCCC1>[C:7]([N:11]1[CH:15]=[C:14]([CH2:16][OH:17])[CH:13]=[N:12]1)([CH3:10])([CH3:9])[CH3:8] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
5.01 g
Type
reactant
Smiles
C(C)(C)(C)N1N=CC(=C1)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Thereafter, the mixture was stirred at room temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
Produced
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.02 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.